![molecular formula C18H28OS B12560770 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one CAS No. 144424-56-6](/img/structure/B12560770.png)
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one is a chemical compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a decanone backbone
Métodos De Preparación
The synthesis of 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable decanone derivative with a phenylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Aplicaciones Científicas De Investigación
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one can be compared with similar compounds such as:
2-Chloro-4-methyl-6-(phenylsulfanyl)pyrimidine: This compound also contains a phenylsulfanyl group but differs in its core structure.
6-Methyl-6-(phenylsulfanylmethyl)decan-5-one: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
144424-56-6 |
|---|---|
Fórmula molecular |
C18H28OS |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
6-methyl-6-(phenylsulfanylmethyl)decan-5-one |
InChI |
InChI=1S/C18H28OS/c1-4-6-13-17(19)18(3,14-7-5-2)15-20-16-11-9-8-10-12-16/h8-12H,4-7,13-15H2,1-3H3 |
Clave InChI |
RSHJJSZICUMEBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(C)(CCCC)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




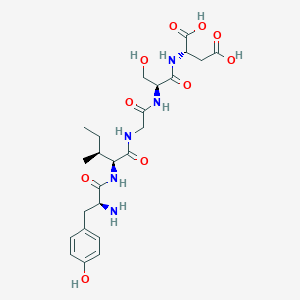
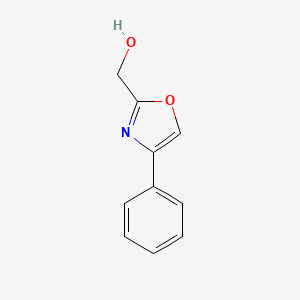
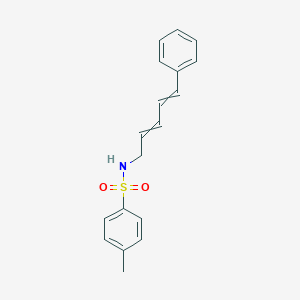
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
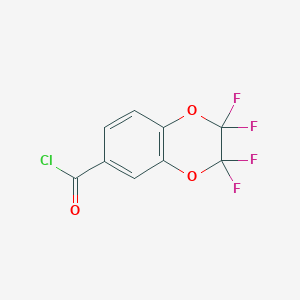
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
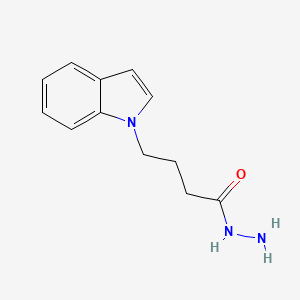
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
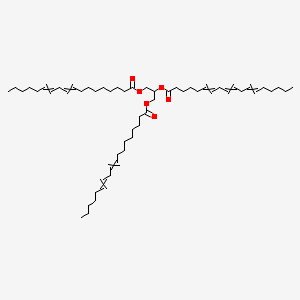
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
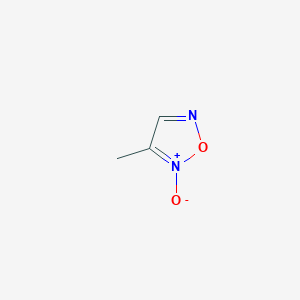
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
